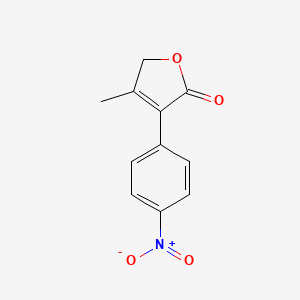
1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine
Descripción general
Descripción
1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine (CAMP) is an organic compound with a chemical structure consisting of a piperazine ring, a benzyl group, and a chloro-amino group. It is a synthetic compound that has been studied extensively in the fields of medicinal chemistry and pharmaceutical research. CAMP has been studied for its potential therapeutic applications, as well as its ability to act as a reagent for synthesizing other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
1-(2-Chloro-5-amino-benzyl)-4-methylpiperazine and its derivatives are utilized in the synthesis of various compounds, illustrating their role as key intermediates in organic synthesis:
Synthesis of New Amides : This compound serves as a starting material in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. These amides are crucial intermediates in the development of antileukemic agents, such as imatinib, showcasing its significance in medicinal chemistry (Koroleva et al., 2011).
Formation of Molecular Cocrystals : In crystal engineering and host-guest chemistry, this compound has been used to form binary molecular cocrystals with 5-sulfosalicylic acid. The cocrystals display unique hydrogen-bonding supramolecular architectures, underlining the compound's role in forming structurally intricate materials (Wang et al., 2011).
Development of Ligands for CNS Receptors : Derivatives of this compound have been synthesized to act as ligands for central nervous system receptors. These compounds have been shown to interact with σ1-receptors, indicating potential applications in neurological research and drug development (Beduerftig et al., 2001).
Drug Synthesis and Optimization
This compound is a pivotal component in the synthesis and optimization of drugs targeting various receptors and medical conditions:
Synthesis of Imatinib : The compound has been identified as a critical precursor in the synthesis of Imatinib, a drug primarily used in the treatment of certain types of cancer. Its role in the synthesis pathway underscores its importance in pharmaceutical manufacturing (Koroleva et al., 2012).
Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, derived from this compound, were synthesized as ligands for the histamine H4 receptor. These ligands have shown potential as anti-inflammatory agents and in pain management, further emphasizing the compound's utility in therapeutic applications (Altenbach et al., 2008).
Ab Initio and Density Functional Theory Investigations : The compound has been the subject of extensive theoretical studies, including ab initio Hartree-Fock and Density Functional Theory investigations. These studies focus on its conformational stability, molecular structure, and vibrational spectra, providing valuable insights into its physicochemical properties and interactions (Taşal & Kumalar, 2010).
Propiedades
IUPAC Name |
4-chloro-3-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-15-4-6-16(7-5-15)9-10-8-11(14)2-3-12(10)13/h2-3,8H,4-7,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSUOEOSEAFRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B3153951.png)


![4-Hexylbicyclo[2.2.2]octan-1-OL](/img/structure/B3153961.png)





![(S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-1-oxo-3-phenylpropan-2-ylcarbamate](/img/structure/B3154015.png)
![Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B3154030.png)

